The Strategic Intermediate: A Technical Guide to 2-Iodo-5-methylpyridine in Modern Drug Discovery
The Strategic Intermediate: A Technical Guide to 2-Iodo-5-methylpyridine in Modern Drug Discovery
For Immediate Release
[City, State] – December 27, 2025 – In the intricate landscape of pharmaceutical research and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. Among these, 2-Iodo-5-methylpyridine, identified by its CAS number 22282-62-8 , has emerged as a pivotal intermediate, particularly in the construction of complex kinase inhibitors. This technical guide provides an in-depth overview of its chemical properties, synthesis, and critical applications in contemporary drug discovery for an audience of researchers, scientists, and drug development professionals.
Core Properties of 2-Iodo-5-methylpyridine
2-Iodo-5-methylpyridine is a halogenated pyridine derivative valued for its utility in carbon-carbon bond-forming reactions. The presence of an iodine atom at the 2-position of the pyridine ring provides a reactive site for a variety of palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry.
| Property | Value |
| CAS Number | 22282-62-8[1] |
| Molecular Formula | C₆H₆IN[1] |
| Molecular Weight | 219.02 g/mol [1] |
| IUPAC Name | 2-iodo-5-methylpyridine[1] |
| Synonyms | 5-Methyl-2-iodopyridine |
| Appearance | Off-white to yellow solid |
| Boiling Point | 291.3±33.0 °C (Predicted)[2] |
| Density | 1.926±0.06 g/cm³ (Predicted)[2] |
Synthesis of 2-Iodo-5-methylpyridine: An Experimental Protocol
The synthesis of 2-Iodo-5-methylpyridine can be efficiently achieved from the readily available precursor, 2-amino-5-methylpyridine, through a Sandmeyer-type reaction involving diazotization followed by iodination.
Experimental Protocol: Diazotization and Iodination
Materials:
-
2-Amino-5-methylpyridine
-
Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Water (H₂O)
-
Acetone
-
Ice
-
Standard laboratory glassware and equipment
Procedure:
-
Diazotization: In a flask submerged in an ice bath to maintain a temperature of 0-5 °C, dissolve 2-amino-5-methylpyridine in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C. Stir vigorously during the addition.
-
Continue stirring the mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete to ensure the full formation of the diazonium salt.
-
Iodination: In a separate flask, prepare a solution of potassium iodide (KI) in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Effervescence (release of nitrogen gas) will be observed. The reaction is typically exothermic and may require cooling to control the rate.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until the evolution of nitrogen gas ceases.
-
Work-up: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Iodo-5-methylpyridine.
-
Purification: The crude product can be further purified by column chromatography or recrystallization to obtain the final product of high purity.
Note: This is a generalized protocol. Specific quantities and reaction times may need to be optimized for scale and desired purity.
Applications in Drug Development: A Focus on Kinase Inhibitors
The 2-iodopyridine moiety is a valuable pharmacophore and a versatile synthetic handle for the development of targeted therapies, particularly kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. 2-Iodo-5-methylpyridine is an excellent substrate for this reaction, allowing for the introduction of various aryl and heteroaryl groups at the 2-position of the pyridine ring. This is a common strategy in the synthesis of kinase inhibitors that target the ATP-binding site of the enzyme.[1]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Heck Cross-Coupling Reactions
The Heck reaction is another palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. This reaction is instrumental in synthesizing substituted alkenes, which are important structural motifs in many biologically active molecules. 2-Iodo-5-methylpyridine can be effectively coupled with various alkenes to introduce vinyl substituents, further diversifying the chemical space for drug discovery.
Catalytic Cycle: Heck Reaction
Caption: The catalytic cycle of the palladium-catalyzed Heck reaction.
Application in Kinase Inhibitor Synthesis
The pyridine scaffold is a common feature in many approved and investigational kinase inhibitors. 2-Iodo-5-methylpyridine serves as a key starting material for the synthesis of inhibitors targeting various kinases, including:
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors: Aberrant VEGFR signaling is a key driver of tumor angiogenesis. Many VEGFR inhibitors feature a substituted pyridine core, and 2-Iodo-5-methylpyridine can be used to construct these complex molecules.[3][4][5][6][7]
-
p38 Mitogen-Activated Protein (MAP) Kinase Inhibitors: p38 MAP kinase is involved in inflammatory responses and has been implicated in various diseases. The development of selective p38 inhibitors is an active area of research, with many candidates incorporating pyridine-based structures.[8][9][10][11][12]
The ability to readily introduce diverse substituents at the 2-position of the 5-methylpyridine core via cross-coupling reactions allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.
Conclusion
2-Iodo-5-methylpyridine is a high-value intermediate in the field of drug discovery and development. Its well-defined chemical properties and reactivity in robust carbon-carbon bond-forming reactions make it an indispensable tool for medicinal chemists. The detailed experimental protocols and an understanding of its application in the synthesis of kinase inhibitors provided in this guide are intended to empower researchers in their pursuit of novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New 2,4-disubstituted-2-thiopyrimidines as VEGFR-2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
